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3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one

Cat. No.: B11921890
M. Wt: 152.19 g/mol
InChI Key: BIPFBENQTUPEJP-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Heterocycles in Contemporary Chemical Research

Spirocyclic heterocycles are increasingly recognized as privileged structures in fields such as medicinal chemistry and materials science. nih.govproquest.comnih.gov Their distinct three-dimensional arrangements offer a powerful tool for the design of novel molecular entities.

The defining feature of spirocyclic compounds is their inherent three-dimensionality, a direct consequence of the spiro-fusion. proquest.comselvita.com This contrasts with the often-planar structures of many traditional aromatic and heterocyclic systems. The rigid, yet conformationally defined, nature of the spirocyclic framework allows for precise spatial positioning of substituents. nih.gov This topographical complexity is crucial for molecular recognition, as the shape of a molecule is a key determinant of its interaction with biological targets. nih.gov The introduction of a spiro-center can lead to molecules with a higher fraction of sp³-hybridized carbons, a characteristic often associated with improved success rates in drug discovery programs. selvita.comnih.gov This enhanced three-dimensionality allows molecules to explore a wider range of chemical space without significant increases in molecular weight or lipophilicity. selvita.com

The vastness of "chemical space"—the theoretical collection of all possible molecules—remains largely unexplored. nih.govchimia.ch Spirocyclic scaffolds provide a gateway to novel regions of this space. rsc.orgresearchgate.net The synthesis of complex molecules with unique three-dimensional architectures is a significant challenge in organic chemistry. nih.gov Diversity-oriented synthesis strategies that incorporate spirocyclic motifs enable the creation of libraries of compounds with high structural diversity, mirroring the complexity of natural products. selvita.com This exploration is not merely an academic exercise; it is essential for identifying new lead compounds for drug discovery and developing materials with novel properties. acs.orgresearchgate.net The creation of these structurally intricate molecules allows for the investigation of new structure-activity relationships and the potential to interact with challenging biological targets. nih.gov

Structural Context and Significance of the 1,3-Diazaspiro[4.4]non-1-en-4-one Scaffold

The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold is a specific example of a spirocyclic system that incorporates a five-membered heterocyclic ring containing two nitrogen atoms (a diazole derivative) fused to another five-membered ring.

Lactams, which are cyclic amides, are a well-established class of heterocyclic compounds, with the β-lactam ring being a famous component of penicillin and related antibiotics. nih.gov The incorporation of a lactam moiety into a spirocyclic framework has given rise to a diverse range of molecules with significant biological activities. researchgate.netrsc.org The synthesis of spiro-β-lactams, for instance, has been a subject of considerable research, with the Staudinger reaction being a key method for their construction. uc.ptresearchgate.net Spiro-γ-lactams and spiro-δ-lactams have also been extensively studied, and are present in a variety of natural products and synthetic bioactive compounds. rsc.orguc.pt These spirocyclic lactam derivatives have been investigated for a wide array of pharmacological applications, underscoring the importance of this structural class. rsc.orgresearchgate.net

The specific compound, 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one, possesses a defined architecture. The core of the molecule is the spiro[4.4]nonane system, indicating a central spiro-carbon atom connecting two five-membered rings. One of these rings is a cyclopentane (B165970) ring. The other is a heterocyclic ring containing two nitrogen atoms at positions 1 and 3, an internal double bond (between N1 and C2), and a carbonyl group at position 4, making it a lactam. The "3-methyl" designation indicates that a methyl group is attached to the nitrogen atom at the 3-position of the heterocyclic ring.

Below is a table summarizing the key structural features and identifiers for the parent scaffold and the specific methyl derivative.

Feature1,3-Diazaspiro[4.4]non-1-en-4-oneThis compound
Core Scaffold Spiro[4.4]nonaneSpiro[4.4]nonane
Heterocyclic Ring 1,3-Diazacyclopent-1-en-4-one1,3-Diazacyclopent-1-en-4-one
Carbocyclic Ring CyclopentaneCyclopentane
Key Functional Groups Imine, LactamImine, N-Methylated Lactam
Spiro Atom Quaternary CarbonQuaternary Carbon

Further research into the synthesis and reactivity of this compound would provide a more detailed understanding of its unique chemical properties and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B11921890 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

3-methyl-1,3-diazaspiro[4.4]non-1-en-4-one

InChI

InChI=1S/C8H12N2O/c1-10-6-9-8(7(10)11)4-2-3-5-8/h6H,2-5H2,1H3

InChI Key

BIPFBENQTUPEJP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2(C1=O)CCCC2

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 1,3 Diazaspiro 4.4 Non 1 En 4 One and Analogous Azaspiro Lactams

General Strategies for Spirocyclic Lactam Synthesis

The construction of spirocyclic lactams can be achieved through several general synthetic routes, including cyclization reactions, multicomponent reactions, and cycloadditions. These methods provide versatile pathways to access a wide range of spirocyclic lactam frameworks.

Cyclization Reactions

Cyclization reactions are a fundamental approach to forming the ring systems of spirocyclic lactams. These reactions often involve the formation of a new ring by creating a bond between two atoms within the same molecule.

One notable strategy involves the tandem radical cyclization of iodoaryl allyl azides with carbon monoxide. This method has been successfully employed to synthesize 4,4-spirocyclic indol γ-lactams. The reaction typically proceeds by treating the iodoaryl allyl azide (B81097) with a radical initiator, such as azobisisobutyronitrile (AIBN), and a radical mediator, like tris(trimethylsilyl)silane (B43935) (TTMSS), under a carbon monoxide atmosphere. This process leads to the formation of the desired spirocyclic lactam in moderate to good yields. nih.govresearchgate.net

Another approach is the copper-catalyzed oxidative cyclization of alkenyl N-propargyl ynamides. This method yields spirocyclic γ-lactams that feature an exocyclic double bond, often with high stereoselectivity. acs.org This transformation showcases a distinct reactivity and selectivity profile compared to similar gold-catalyzed reactions. acs.org

A domino radical bicyclization process offers another route to the 1-azaspiro[4.4]nonane skeleton. nih.gov This method utilizes O-benzyl oxime ethers containing a halogenated aromatic ring or a terminal alkyne and an alkenyl group. The reaction is initiated by AIBN or triethylborane (B153662) and promoted by tributyltin hydride, resulting in the formation of the spirocyclic products as a mixture of diastereomers, with a preference for the trans configuration. nih.gov

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are particularly valuable for generating molecular diversity and complexity in a time- and resource-efficient manner. nih.gov

Isocyanide-based multicomponent reactions (IMCRs) are widely used for the synthesis of various heterocyclic compounds, including lactams. thieme-connect.com These reactions, often followed by post-transformation steps, provide access to a broad spectrum of lactam structures, including α-, β-, γ-, δ-, and ε-lactams. thieme-connect.com For instance, a sequential Ugi four-component reaction followed by an intramolecular nucleophilic substitution has been developed for the synthesis of spiro-β-lactam-pyrroloquinolines. acs.org This approach involves the reaction of 2-chloro-3-formyl quinolines, amines, 2-chloroacetic acid, and isocyanides to form a versatile precursor, which then undergoes intramolecular cyclization to yield the final spirocyclic product. acs.org

MCRs have also been employed to synthesize unsaturated γ-lactam derivatives, which have shown potential as antiproliferative agents. mdpi.com These reactions typically involve amines, aldehydes, and acetylene (B1199291) or pyruvate (B1213749) derivatives to construct the densely substituted γ-lactam core. mdpi.com

Staudinger Ketene-Imine Cycloadditions for β-Lactam Scaffolds

The Staudinger ketene-imine cycloaddition is a classic and powerful method for the synthesis of β-lactams. wikipedia.orgorganic-chemistry.org This [2+2] cycloaddition reaction involves the reaction of a ketene (B1206846) with an imine to form the four-membered β-lactam ring. wikipedia.orgresearchgate.net The reaction is of significant importance, particularly in the synthesis of β-lactam antibiotics. wikipedia.org

The mechanism of the Staudinger synthesis proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene carbon. organic-chemistry.orgnih.gov Subsequent ring closure of this intermediate yields the β-lactam. organic-chemistry.orgnih.gov The stereoselectivity of the reaction is influenced by the substituents on both the ketene and the imine, which can affect the rate of ring closure versus the isomerization of the intermediate. organic-chemistry.org

This methodology has been successfully applied to the synthesis of various spiro-β-lactams. nih.gov For example, dispirooxindole-β-lactams have been synthesized via a one-pot Staudinger ketene-imine cycloaddition using N-aryl-2-oxo-pyrrolidine-3-carboxylic acids as the ketene source. mdpi.com The stereochemical outcome of these reactions can often be controlled by the reaction conditions. utrgv.edu

Advanced Synthetic Approaches to Spiro[4.4]non-1-en-4-one Frameworks

More advanced synthetic methods, including transition metal-catalyzed transformations and organocatalytic asymmetric synthesis, have been developed to provide greater control and efficiency in the construction of complex spirocyclic frameworks like the spiro[4.4]non-1-en-4-one core.

Transition Metal-Catalyzed Transformations

Transition metal catalysis plays a crucial role in modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. In the context of spirocyclic lactam synthesis, transition metals can catalyze various cyclization and cycloaddition reactions.

As previously mentioned, copper catalysis is effective in the oxidative cyclization of alkenyl N-propargyl ynamides to form spirocyclic γ-lactams. acs.org This highlights the ability of transition metals to mediate complex bond-forming events.

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, allowing for the enantioselective construction of chiral molecules. This approach has been successfully applied to the synthesis of chiral spirocyclic compounds.

An organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement has been developed for the rapid construction of chiral spiro[4.4]nonane-1,6-diones. nih.gov This reaction, which utilizes "unactivated" substrates, can generate products with up to 96% yield and 97% enantiomeric excess. nih.gov This represents a significant advance in the asymmetric synthesis of cyclopentanones with multiple stereocenters. nih.gov

Furthermore, cinchona alkaloid-catalyzed domino Michael/hemiacetalization reactions have been used to synthesize spiro-dihydropyran architectures with good yields and high stereoselectivity (up to 97% ee). nih.gov While not directly producing a lactam, this methodology demonstrates the power of organocatalysis in constructing complex spirocyclic systems, which could potentially be adapted for the synthesis of spiro lactams.

Radical Dearomatization and Spirocyclization Pathways

The construction of spirocyclic frameworks, such as that found in 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one, can be efficiently achieved through radical dearomatization and subsequent spirocyclization. This powerful strategy transforms readily available aromatic precursors into complex three-dimensional structures. nih.gov Hypervalent iodine reagents are frequently employed to initiate these transformations, facilitating the dearomatizing spirocyclization of aromatic compounds. nih.gov

One notable approach involves a tandem oxidative amination dearomatizing spirocyclization (TOADS) mediated by hypervalent iodine. nih.gov This method has been successfully applied to the synthesis of related spirocyclic systems. The reaction proceeds through the generation of a radical species which then undergoes an intramolecular cyclization to form the spirocyclic core. While effective for certain substrates like urethanes and thiourethanes, which undergo spirocyclization in excellent yields, this method has its limitations. nih.gov For instance, reactions with allylic substrates or those lacking specific activating groups, such as a p-methoxy substituent, may not proceed as desired. nih.gov

A significant challenge in these pathways is the potential for rearrangement of the resulting spirocyclic cyclohexadienone to a more stable phenolic compound, which can hinder further desired transformations. nih.gov Despite these challenges, radical dearomatization remains a valuable tool for accessing complex spirocyclic architectures.

Solid-Phase Synthesis Techniques for Spirocyclic Heterocycles

Solid-phase synthesis offers a powerful and efficient platform for the construction of libraries of spirocyclic heterocycles, including analogs of this compound. nih.govjove.com This methodology presents several advantages, such as the ability to drive reactions to completion using an excess of reagents, simplified purification through simple filtration, and the use of cost-effective, commercially available starting materials. nih.govjove.com

A key feature of many solid-phase syntheses of spirocycles is the use of a regenerating Michael (REM) linker. nih.govjove.com This type of linker is advantageous due to its "traceless" nature, meaning that after cleavage, no part of the linker remains on the final product, and its recyclability. nih.govjove.com The solid-phase approach often involves multi-step sequences, which can be customized and potentially automated for high-throughput synthesis. nih.govjove.comyoutube.com For example, a five-step process utilizing solid-phase synthesis and REM linker strategies has been developed for producing spirocyclic oximes. jove.comyoutube.com

However, solid-phase synthesis is not without its limitations. The insoluble nature of the solid support restricts reaction monitoring to techniques like infrared (IR) spectroscopy for observing changes in functional groups, as conventional nuclear magnetic resonance (NMR) spectroscopy cannot be used to characterize intermediates. nih.govjove.com Furthermore, the compatibility of the polymer support and linker with the desired reaction conditions must be carefully considered. nih.govjove.com Despite these drawbacks, the ability to generate large libraries of compounds makes solid-phase synthesis a valuable tool in drug discovery and medicinal chemistry for creating peptidomimetics based on heterocyclic scaffolds. escholarship.org

Challenges in the Stereoselective Construction of Spiro[4.4]non-1-en-4-one Architectures

The stereoselective synthesis of spiro[4.4]non-1-en-4-one architectures, including the specific framework of this compound, presents considerable synthetic challenges. nih.gov The presence of a spirocyclic core introduces unique three-dimensional features and often a quaternary carbon at the spirocenter, the control of which is a significant hurdle in asymmetric synthesis. researchgate.netbohrium.comnih.gov

The enantioselective synthesis of spirocycles has been a long-standing pursuit for organic chemists due to their prevalence in natural products and their underrepresentation in pharmaceutical libraries, largely owing to the difficulty in their synthesis. researchgate.netrsc.org

Control of Quaternary Carbon Stereochemistry

The central challenge in the asymmetric synthesis of many spiro compounds is the construction of the quaternary carbon stereocenter. researchgate.netnih.gov This carbon atom, bonded to four other carbon or heteroatom substituents, creates a sterically congested environment, making its stereocontrolled formation difficult. nih.gov

Several catalytic enantioselective methods have been developed to address this challenge. bohrium.comnih.gov These strategies often involve the use of chiral catalysts to control the facial selectivity of bond formation at the prochiral spirocenter. However, the performance of these catalysts can be highly substrate-specific, limiting the general applicability of a given method. researchgate.net Accessing complex chiral spirocyclic skeletons often requires lengthy synthetic routes or resolution of racemic mixtures. researchgate.net

Diastereoselective and Enantioselective Synthesis Limitations

Achieving high levels of both diastereoselectivity and enantioselectivity in the synthesis of spiro[4.4]non-1-en-4-one architectures is a significant undertaking. While methods for diastereoselective synthesis of related spirocyclic systems have been reported, achieving high enantiomeric excess can be more elusive. rsc.orgmdpi.comnih.gov

For instance, in the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the choice of acid catalyst and solvent conditions was found to control the diastereoselectivity of the reaction. nih.gov Similarly, the synthesis of spirocyclic diones has been achieved with high diastereo- and enantioselectivity using chiral auxiliaries. rsc.org However, developing a general and highly enantioselective method applicable to a broad range of spiro[4.4]non-1-en-4-one derivatives remains an active area of research. The development of novel organocatalytic and transition-metal-catalyzed reactions continues to be a major focus in overcoming these limitations. rsc.org

Structural Elucidation and Spectroscopic Characterization of 3 Methyl 1,3 Diazaspiro 4.4 Non 1 En 4 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Azaspiro Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For azaspiro compounds like 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one, a suite of advanced NMR experiments is employed to map out the intricate network of atomic connections.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for probing the chemical environment of hydrogen and carbon atoms, respectively. researchgate.net In ¹H NMR, the chemical shifts of protons provide information about their electronic surroundings, while coupling patterns reveal neighboring protons. Similarly, ¹³C NMR spectra indicate the number of unique carbon environments within the molecule. wizeprep.comshout.education For this compound, these one-dimensional NMR techniques offer initial insights into the types of protons and carbons present, such as those in the methyl group, the spirocyclic rings, and adjacent to nitrogen and carbonyl groups.

To unravel the complex connectivity of this compound, two-dimensional (2D) NMR experiments are indispensable. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu By revealing which protons are neighbors, COSY helps to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.eduslideshare.net This is crucial for assigning specific proton signals to their corresponding carbon atoms in the molecular skeleton. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, usually over two to three bonds. sdsu.eduscribd.com This technique is particularly valuable for identifying connections involving quaternary carbons (carbons with no attached protons) and for linking different molecular fragments together. github.io

Together, these 2D NMR techniques provide a comprehensive map of the bonding network within this compound.

Given the presence of two nitrogen atoms in the diazaspiro core, Nitrogen-15 (¹⁵N) NMR spectroscopy can offer valuable information. researchgate.net ¹⁵N NMR chemical shifts are sensitive to the electronic environment of the nitrogen atoms, providing insights into their hybridization state and involvement in bonding and tautomeric equilibria. researchgate.net While less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it can be a powerful tool for characterizing nitrogen-containing heterocycles. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

C=O (carbonyl) stretching: A strong absorption band typically in the region of 1650-1750 cm⁻¹, indicative of the ketone functional group.

C=N (imine) stretching: An absorption band in the 1600-1690 cm⁻¹ region.

C-N stretching: Bands in the 1000-1350 cm⁻¹ range.

C-H stretching and bending: Bands corresponding to the methyl group and the aliphatic protons of the spiro rings.

These characteristic frequencies provide confirmatory evidence for the presence of the key functional groups within the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. nist.govdocbrown.info For this compound, high-resolution mass spectrometry (HRMS) can determine the precise molecular weight, which in turn allows for the calculation of the exact molecular formula. uni.lunih.gov Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the molecule and identify stable substructures.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain a detailed map of electron density and thus the precise positions of all atoms in the crystal lattice. researchgate.netnih.gov This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule. Computational methods can also be used to predict and compare with experimental X-ray data. scielo.org.bo

Reactivity and Reaction Mechanisms of 3 Methyl 1,3 Diazaspiro 4.4 Non 1 En 4 One

Chemical Transformations and Reaction Pathways

The reactivity of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one is characterized by transformations at the lactam functionality, the α,β-unsaturated system, and the spirocyclic core. These reactions are crucial for its derivatization and the synthesis of more complex heterocyclic structures.

Nucleophilic Substitution Reactions

The 1,3-diazaspiro[4.4]non-1-en-4-one scaffold contains nitrogen atoms that can participate in nucleophilic substitution reactions, which are fundamental for its derivatization. The nitrogen at the 3-position (N3), being part of a lactam, can be deprotonated by a strong base to form an anion, which then acts as a nucleophile. This allows for the introduction of various substituents, most commonly through alkylation. cymitquimica.com

For instance, in the synthesis of related compounds like the antihypertensive agent Irbesartan, a key step involves the alkylation of the lactam nitrogen of a similar 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one intermediate. nih.gov This reaction typically proceeds via an SN2 mechanism where the lactam nitrogen anion attacks an alkyl halide or a similar electrophile. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), facilitates this type of reaction.

Rearrangement Reactions (e.g., Wittig-type)

The spirocyclic lactam structure of this compound has the potential to undergo various rearrangement reactions, leading to significant structural modifications. While a direct Wittig reaction on the lactam carbonyl to form an exocyclic double bond is challenging but has been studied on other β-lactams rsc.orglibretexts.org, other rearrangements are more plausible.

Beckmann-type Rearrangement: The Beckmann rearrangement, which transforms an oxime into an amide or lactam, can be conceptually applied in reverse or to precursors. libretexts.org For cyclic ketones, this reaction typically results in ring expansion to a larger lactam. libretexts.org

Skeletal Rearrangements: In the synthesis of complex spiro-γ-lactams, skeletal rearrangements have been observed. nih.gov These can be triggered by activating agents under specific conditions, leading to the formation of new ring systems. For example, studies on spirocyclic cyclobutane (B1203170) aminals have shown that treatment with N-halosuccinimides can induce a ring-expansion rearrangement through a C-to-N migration, yielding bicyclic amidines. acs.org

Wittig Rearrangements: Though distinct from the more common Wittig olefination reaction libretexts.org, the nih.govresearchgate.net- and researchgate.netnih.gov-Wittig rearrangements are known for α-alkoxy carbonyl compounds. For related α-benzyloxy β-lactams, these rearrangements can be induced via enolate intermediates to form α-hydroxy lactams. nih.gov

Cycloaddition Reactions Involving Enone Moieties

The α,β-unsaturated system within the five-membered ring of this compound, which can be described as a vinylogous amide or an enone moiety, is an excellent substrate for cycloaddition reactions. wikipedia.org These reactions are powerful tools for constructing complex polycyclic and heterocyclic systems. numberanalytics.com

[3+2] Cycloaddition: This reaction, also known as 1,3-dipolar cycloaddition, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. numberanalytics.comlibretexts.org The enone moiety of the spirocycle can act as the dipolarophile. For example, reactions with nitrile imines, generated in situ, have been used to convert arylidenethiohydantoins into tetraazaspiro[4.4]nonenones. nih.gov Similarly, azomethine ylides could react to form new fused pyrrolidine (B122466) rings.

[4+2] Cycloaddition (Diels-Alder Reaction): The enone can act as a dienophile in a Diels-Alder reaction, reacting with a conjugated diene to form a six-membered ring fused to the spirocyclic core. This is a fundamental reaction for creating cyclohexene-fused heterocycles. libretexts.org

[2+2] Photocycloaddition: Under photochemical conditions, the enone moiety can react with an alkene to form a cyclobutane ring. wikipedia.orglibretexts.org This stepwise radical reaction is a classic method for constructing strained four-membered rings.

Reaction TypePotential ReagentsResulting Structure
Nucleophilic Substitution (N-Alkylation)1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)N3-substituted diazaspiro[4.4]non-1-en-4-one
[3+2] CycloadditionNitrile Imines, Azomethine YlidesFused polycyclic spiro system with a new 5-membered ring
[4+2] CycloadditionConjugated Dienes (e.g., Butadiene)Fused polycyclic spiro system with a new 6-membered ring
[2+2] PhotocycloadditionAlkenes (e.g., Ethylene) + UV lightFused polycyclic spiro system with a new 4-membered ring

Investigation of Reaction Intermediates

The synthesis of the 1,3-diazaspiro[4.4]non-1-en-4-one core often proceeds through multi-component reactions where several key intermediates are formed in situ. nih.gov A plausible pathway for its formation involves the condensation of cyclopentanone (B42830), methylamine (B109427), and a suitable C2-synthon.

A likely mechanistic route involves the formation of an iminium intermediate from the reaction of cyclopentanone and methylamine. This electrophilic species can then react with a nucleophile, such as an isocyanide, in a cascade reaction. For example, a plausible domino mechanism for the synthesis of related spirocycles involves the initial formation of a zwitterionic species from the reaction of an isocyanide and an acetylenic ester. nih.gov This dipole then undergoes a cycloaddition with a third component.

In a proposed synthesis for this compound, key intermediates could include:

Iminium Ion: Formed from the acid-catalyzed reaction of cyclopentanone and methylamine.

Oxazolidine (B1195125) Intermediate: In related syntheses using amino alcohols, an oxazolidine intermediate is formed, which then reacts with an alkyne. mdpi.com

N-Aryl Imine Intermediate: Nickel-catalyzed spirocyclization reactions have been shown to proceed through N-aryl imine intermediates, which are subsequently hydrolyzed to yield the final product. acs.org

Diazaspiro[2.2]pentanes: While structurally different, the study of highly reactive intermediates like 1,4-diazaspiro[2.2]pentanes highlights the exploration of strained spirocyclic intermediates in the synthesis of nitrogen-containing compounds. morressier.com

Mechanistic Insights into Spirocyclic Lactam Formation and Derivatization

The formation of the spirocyclic lactam core is a sophisticated process that leverages the principles of condensation and intramolecular cyclization. A common and efficient strategy is the use of multi-component reactions, such as the Ugi four-component reaction, followed by a post-transformation cyclization. acs.org

Mechanism of Formation: A general mechanism for the formation of the this compound scaffold can be envisioned as a domino reaction. researchgate.net This process likely begins with the reaction of cyclopentanone and methylamine to form an enamine or imine. This intermediate then reacts with a component that provides the remaining atoms for the heterocyclic ring. An intramolecular nucleophilic attack by one of the nitrogen atoms onto a carbonyl group, followed by dehydration, would lead to the formation of the five-membered lactam ring. The stability of the resulting conjugated system helps to drive the reaction to completion. Nickel-catalyzed methods that proceed via intramolecular addition of lactone enolates to nitriles represent an advanced strategy for forming spirocyclic structures. acs.org

Mechanism of Derivatization: Derivatization primarily occurs through the reactions outlined previously. The mechanism for N-alkylation, a key derivatization method, involves a two-step sequence:

Deprotonation: A strong base abstracts the acidic proton from the N3-lactam nitrogen, creating a resonance-stabilized anion.

Nucleophilic Attack: The resulting nucleophilic nitrogen anion attacks an electrophilic carbon (e.g., of an alkyl halide) in an SN2 reaction to form a new C-N bond.

Cycloaddition reactions provide another pathway for derivatization. The mechanism of a [3+2] cycloaddition, for example, involves the concerted or stepwise interaction of the π-systems of the enone moiety and the 1,3-dipole, leading to a new, more complex spirocyclic framework. nih.govnih.gov

Derivatization and Functionalization Strategies for Spirocyclic 1,3 Diazaspiro 4.4 Non 1 En 4 One

Modification of the Methyl Group and Spirocyclic Ring Systems

The structure of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one offers distinct sites for synthetic alteration, namely the N-methyl group and the cyclopentane (B165970) ring of the spiro-system.

The methyl group at the N3 position can be replaced with other alkyl or functionalized groups. This is often achieved by starting with a different primary amine during the initial synthesis or through N-demethylation followed by re-alkylation. For instance, analogs such as 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one are known, where the methyl group is substituted by a butyl group. nih.govchemicalbook.com This position is a key handle for modulating the compound's lipophilicity and steric profile.

Modification of the spirocyclic carbocyclic ring, the cyclopentane in this case, is also a viable strategy. This can involve using different starting ketones in the synthesis to create larger or smaller rings, such as in the related 1,3-diazaspiro[4.5]decan-4-one series which contains a cyclohexane (B81311) ring. nih.gov In a documented example within this decane (B31447) series, the cyclohexane ring itself was substituted, yielding 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione. researchgate.net In this derivative, the methyl group is located on the spiro-ring, not the hydantoin (B18101) ring, and adopts a specific equatorial position in the chair conformation of the cyclohexane. researchgate.net Such modifications can introduce new stereocenters and significantly alter the three-dimensional shape of the molecule.

Furthermore, the synthesis of novel spirocycles, such as 3-oxetanone-derived spirooxazolidines, demonstrates the broader potential for creating diverse spirocyclic systems through innovative cascade reactions, which could be adapted for the diazaspiro[4.4]nonane framework. mdpi.com

Table 1: Examples of Modifications on Related Diazaspiro Scaffolds

Compound Name Modification Site Resulting Structure
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one N-Alkyl Group Replacement of N-methyl with an N-butyl group.

Introduction of Diverse Functionalities via Post-Synthetic Transformations

Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold. For the this compound core, this allows for the introduction of a wide array of functional groups. One of the primary sites for such modification is the nitrogen atom at the N1 position of the hydantoin ring. This nitrogen's H-atom can be substituted with various groups, for example, through reactions like N-arylation or N-alkylation.

A key example of extensive post-synthetic modification is seen in the synthesis of the angiotensin II receptor antagonist, Irbesartan. A known impurity of this drug is a derivative of the diazaspiro[4.4]non-1-en-4-one core, specifically 4'-[(2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl][1,1'-biphenyl]-2-carbonitrile. nih.gov This structure demonstrates that the N1 nitrogen can be functionalized with a complex biphenylmethyl group, showcasing a significant post-synthetic elaboration.

General strategies like nucleophilic aromatic substitution (SNAr) can also be envisioned for derivatives containing appropriate aromatic substituents. mdpi.com Moreover, reactions targeting the carbon-carbon double bond within the heterocyclic ring or the carbonyl group could provide pathways to further functionalization, leading to fused heterocyclic systems or other complex architectures. For instance, cycloaddition reactions on related vinyl-substituted pyrroline (B1223166) systems have been shown to yield more complex bicyclic products, a strategy that could potentially be applied to derivatives of the diazaspiro core. mdpi.com

Diastereoselective Derivatization

The spirocyclic carbon atom in this compound is a stereocenter. When additional stereocenters are introduced into the molecule, diastereomers can be formed. Diastereoselective derivatization aims to control the formation of these diastereomers, favoring one over the other.

This control can be exerted when modifying the spirocyclic ring itself. For example, in the synthesis of 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, the methyl group on the cyclohexane ring was found to be in the equatorial position. researchgate.net This specific conformation is a result of thermodynamic or kinetic control during the synthesis. Any subsequent reaction at a different position on that ring would be influenced by the steric and electronic nature of this existing, equatorially-fixed methyl group, thus leading to a diastereoselective outcome.

The pre-existing stereocenter at the spiro-carbon can also direct the stereochemical outcome of reactions on other parts of the molecule. The chiral environment created by the fixed three-dimensional arrangement of the spiro-system can favor the approach of reagents from one face of a reactive site over the other, resulting in the preferential formation of one diastereomer.

Strategies for Chiral Derivatization and Enantiomeric Purity Assessment

Since the spiro-carbon is a chiral center, this compound exists as a pair of enantiomers. The separation and analysis of these enantiomers are critical.

Chiral Derivatization: A common strategy to analyze enantiomeric purity is through chiral derivatization. libretexts.org This involves reacting the enantiomeric mixture with a single, pure enantiomer of a second compound, known as a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. libretexts.org Diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like gas chromatography or HPLC, or distinguished by NMR spectroscopy. libretexts.org For example, chiral acids like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or α-methoxyphenylacetic acid (MPA) are often used to derivatize chiral alcohols or amines, and similar agents could be employed for the diazaspiro compound or its derivatives. mdpi.com

Enantiomeric Purity Assessment: The most direct way to separate and quantify enantiomers is through chiral chromatography. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful and widely used technique. nih.govnih.gov CSPs create a chiral environment within the column, causing the two enantiomers to interact differently and thus elute at different times. mdpi.com

A study on the enantioseparation of related 1,3-diazaspiro[4.5]decan-4-ones successfully used polysaccharide-based CSPs, such as Lux-Amylose-2, to resolve the enantiomers. nih.gov This demonstrates the applicability of this method to the diazaspiro class of compounds. The enantiomeric excess (e.e.), a measure of enantiomeric purity, can be determined from the relative areas of the peaks in the chromatogram.

Another advanced method for assessing purity is HPLC coupled with a circular dichroism (CD) detector. nih.gov Since enantiomers have opposite CD signals, this technique can determine the enantiomeric purity of a sample even without baseline separation on an achiral column. nih.gov

Table 2: Methods for Enantiomeric Purity Assessment

Method Principle Application to Target Compound
Chiral Derivatization with NMR/GC/HPLC Analysis Conversion of enantiomers to diastereomers, which have distinct spectroscopic and chromatographic properties. libretexts.org Reaction with a chiral derivatizing agent would allow for quantification of the resulting diastereomers.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation. nih.gov Highly effective for separating and quantifying the enantiomers, as demonstrated with related diazaspiro compounds.

| HPLC with Circular Dichroism (CD) Detection | Enantiomers exhibit opposite CD signals, allowing for purity assessment. nih.gov | Can be used with standard HPLC methods to confirm enantiomeric identity and purity. |

Theoretical and Computational Chemistry Studies of 3 Methyl 1,3 Diazaspiro 4.4 Non 1 En 4 One Analogues

Density Functional Theory (DFT) Calculations and Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of spirocyclic compounds, including analogues of 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one. tandfonline.comnih.govresearchgate.netresearchgate.netbohrium.com DFT calculations offer a balance between computational cost and accuracy, making them suitable for a wide range of applications from electronic structure analysis to the prediction of spectroscopic properties. tandfonline.comnih.govresearchgate.netresearchgate.netbohrium.com

Electronic Structure and Molecular Orbital Analysis (e.g., Frontier Orbitals)

The electronic structure of a molecule is fundamental to its chemical behavior. For analogues of this compound, DFT calculations are employed to understand the distribution of electrons and the nature of chemical bonds. A key aspect of this analysis involves the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.brlibretexts.orgnumberanalytics.comwikipedia.org

The energy and localization of the HOMO and LUMO are critical in predicting a molecule's reactivity. The HOMO is associated with the ability to donate electrons, acting as a nucleophile, while the LUMO is associated with the ability to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. nih.govrawdatalibrary.net Studies on related spiro compounds have shown that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. bohrium.comrsc.org For instance, electron-withdrawing or -donating groups can modulate the charge distribution and the energies of the frontier orbitals. researchgate.netbohrium.com

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Analysis of a Hypothetical Analogue

ParameterValue (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital, indicating the electron-donating ability.
LUMO Energy-1.2Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability.
HOMO-LUMO Gap5.3The energy difference between HOMO and LUMO, related to chemical reactivity and stability.

This table presents hypothetical data for illustrative purposes.

Geometric Optimization and Conformational Analysis

Determining the most stable three-dimensional structure of a molecule is a crucial step in computational chemistry. mdpi.com Geometric optimization calculations using DFT allow for the identification of the lowest energy conformation of this compound analogues. researchgate.net This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

Spiro compounds, due to their unique structural features with a shared central atom, can exist in various conformations. wikipedia.orgrsc.org Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their relative energies. rsc.orgnih.gov For diazaspiro compounds, this includes analyzing the puckering of the rings and the orientation of substituents. Understanding the preferred conformation is essential as it influences the molecule's physical, chemical, and biological properties. For example, the relative stability of different conformers can be influenced by intramolecular interactions such as hydrogen bonding.

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. bohrium.com This includes the prediction of infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). The agreement between calculated and experimental spectra provides confidence in the accuracy of the computational model. For instance, time-dependent DFT (TD-DFT) can be used to simulate UV-Vis spectra and understand the nature of electronic transitions. bohrium.com

Molecular Dynamics (MD) Simulations for Structural Behavior and Interactions

While DFT provides insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. tandfonline.comnih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.

For analogues of this compound, MD simulations can be used to explore their conformational flexibility and interactions with other molecules, such as solvents or biological macromolecules. mdpi.comrsc.org These simulations can reveal how the spiro compound behaves in a more realistic environment, providing information on its structural stability, folding, and binding mechanisms. tandfonline.comnih.govresearchgate.net Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often analyzed to assess the stability and flexibility of the molecule during the simulation. nih.gov

Computational Approaches for Mechanistic Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates, transition states, and the energy barriers associated with a chemical transformation. cuny.edu For reactions involving this compound analogues, DFT calculations can be used to map out the entire reaction pathway.

By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy of the reaction can be determined. This information is crucial for understanding the feasibility and kinetics of a reaction. For example, in the synthesis of diazaspiro compounds, computational studies can help to understand the regioselectivity and stereoselectivity of the reaction by comparing the energies of different possible transition states. researchgate.net

Table 2: Calculated Activation Energies for a Hypothetical Reaction Pathway

Reaction StepTransition StateActivation Energy (kcal/mol)
Step 1: Ring FormationTS115.2
Step 2: MethylationTS210.5

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Spiro Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.orgwikipedia.orgnih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of compounds is correlated with changes in their molecular features, which can be quantified by molecular descriptors. nih.govrsc.org

For spiro compounds with potential biological applications, QSAR studies can be invaluable for designing new, more potent analogues. nih.govrsc.org The process typically involves several key steps:

Data Set Preparation: A set of spiro compounds with known biological activities is compiled. rsc.org

Descriptor Calculation: A large number of molecular descriptors, which encode various aspects of the molecular structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound. rsc.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

Once a validated QSAR model is established, it can be used to predict the activity of new, untested spiro compounds, thereby guiding the synthesis of promising candidates and accelerating the drug discovery process. researchgate.net

Advanced Research Methodologies and Techniques in Spirocyclic Compound Chemistry

High-Throughput Experimentation (HTE) and Parallel Synthesis Platforms

High-Throughput Experimentation (HTE) and parallel synthesis have become indispensable tools in modern medicinal chemistry for accelerating the discovery and development of new compounds. spirochem.com These platforms enable the rapid execution of a large number of reactions in parallel, typically on a microscale, allowing for the simultaneous testing of numerous variables such as catalysts, reagents, solvents, and temperatures. youtube.comnih.gov This approach significantly shortens the time required for reaction optimization and the generation of large, diverse compound libraries for screening purposes. spirochem.comnih.gov

The power of HTE lies in its ability to quickly identify optimal reaction conditions that might be missed in a traditional, iterative approach. youtube.com By using multi-well plates (e.g., 96-well format) and robotic liquid handlers, chemists can systematically explore a wide range of parameters with minimal consumption of precious starting materials. nih.govpurdue.edu This miniaturization is particularly advantageous when working with complex and valuable intermediates in a spirocycle synthesis program. nih.gov The data generated from HTE screens, often analyzed using advanced software, provides a comprehensive map of the reaction landscape, guiding chemists toward the most effective synthetic routes. acs.org

Parallel synthesis platforms are used to apply these optimized conditions to produce libraries of related compounds. spirochem.combioduro.com For a scaffold like 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one, this would involve reacting a common spirocyclic core with a diverse set of building blocks to generate a library of analogues for biological evaluation. This technique has proven to increase the success rate of finding lead compounds by enabling a more thorough exploration of the relevant chemical space. spirochem.comacs.org

Table 1: Illustrative HTE Screening for a Key Spirocyclization Step This table represents a hypothetical screening process based on common variables tested in HTE for optimizing a reaction to form a spirocyclic scaffold.

Flow Chemistry in Spirocycle Synthesis

Flow chemistry, where chemical reactions are performed in a continuously flowing stream within a network of tubes or microreactors, offers significant advantages over conventional batch processing. spirochem.comspringerprofessional.de This technology provides precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced yields, higher purity, and improved safety, particularly for highly exothermic or hazardous reactions. springerprofessional.desyrris.com

The application of flow chemistry has been instrumental in the total synthesis of complex natural products, including those with spirocyclic cores like spirangien A. syrris.comnih.gov The technology facilitates multi-step sequences by allowing for the "telescoping" of reactions, where the output from one reactor is fed directly into the next, eliminating the need for manual handling and purification of intermediates. researchgate.net This integration improves efficiency and reduces waste. syrris.com Furthermore, flow systems are readily scalable; a reaction optimized on a milligram scale can often be scaled to produce gram or kilogram quantities simply by running the system for a longer duration, a significant advantage for producing active pharmaceutical ingredients (APIs). purdue.eduspirochem.com

Key benefits of flow chemistry in spirocycle synthesis include:

Enhanced Safety: Hazardous intermediates can be generated and consumed in situ in small volumes, minimizing risk. syrris.com

Improved Control: Superior heat and mass transfer in microreactors allows for precise temperature control and mixing. purdue.edu

Scalability: Offers a more linear and predictable scale-up compared to batch processes. spirochem.com

Access to Novel Reaction Conditions: Enables the use of high temperatures and pressures that are difficult to achieve safely in batch reactors. springerprofessional.de

Table 2: Comparison of Batch vs. Flow Synthesis for a Spirocyclic Intermediate This table provides a representative comparison, based on findings for complex molecule synthesis, illustrating the typical advantages of flow chemistry. syrris.com

Photochemistry in Complex Heterocycle Formation

Photochemistry, which utilizes light to initiate chemical reactions, has emerged as a powerful tool for the construction of complex molecular architectures, including spirocyclic heterocycles. rsc.org Visible-light photoredox catalysis, in particular, allows for the generation of highly reactive intermediates under exceptionally mild conditions, often at room temperature. rsc.org This methodology is highly valuable for synthesizing sp³-rich spirocycles, which are of great interest in drug discovery due to their three-dimensional structures that can better explore biological target space compared to flat, aromatic compounds. rsc.org

A key application of photochemistry in this area is the [2+2] cycloaddition reaction between an alkene and another unsaturated system. rsc.org This method has been successfully employed to create novel spirocyclic cores on a DNA-encoded library (DEL) platform, a technology used to screen billions of compounds against biological targets. rsc.org The ability to perform such complex transformations on DNA-conjugated substrates highlights the mildness and compatibility of modern photochemical methods. For a target like this compound, photochemical strategies could be envisioned for constructing the spirocyclic backbone through intramolecular cyclization or by joining two separate ring precursors.

The integration of photochemistry with flow chemistry ("photoflow") further enhances its utility, allowing for safe and scalable photochemical transformations by ensuring uniform irradiation and precise control of reaction time. spirochem.com

Table 3: Examples of Photochemical Reactions for Heterocycle Synthesis This table showcases representative photochemical transformations relevant to the construction of complex heterocyclic and spirocyclic systems. rsc.org

Analytical and Preparative Electrochemistry

Electrochemical synthesis represents a green and powerful alternative to traditional redox chemistry, as it uses electric current—a traceless and sustainable reagent—to drive chemical reactions. thieme-connect.comthieme-connect.com This approach often eliminates the need for stoichiometric amounts of toxic or expensive oxidizing and reducing agents, thereby minimizing waste and improving the environmental footprint of a synthetic process. thieme-connect.comnih.gov

In the context of spirocyclic compounds, electrochemistry has been successfully applied to construct a variety of spiro-fused skeletons, including spirooxindoles and spirodienones. thieme-connect.comthieme-connect.com The technique is particularly effective for initiating radical-based dearomative spirocyclization reactions. nih.gov By precisely controlling the electrode potential, chemists can achieve high levels of chemo- and regioselectivity, sometimes enabling transformations that are difficult or impossible to accomplish using conventional chemical reagents. youtube.com

Modern electrochemistry can be coupled with continuous flow systems, creating a highly efficient platform for the scale-up of electrochemical reactions. nih.gov This combination overcomes some of the traditional limitations of electrosynthesis, such as low throughput, and makes it a viable technology for industrial applications. nih.gov The synthesis of a complex spiro-heterocycle like this compound could benefit from electrochemical methods, for instance, in a key oxidative coupling or cyclization step.

Table 4: Overview of Electrochemical Methods in Spirocycle Synthesis This table summarizes various electrochemical strategies used to construct spirocyclic frameworks. thieme-connect.comthieme-connect.comnih.gov

Applications in Chemical Sciences and Materials Research Non Biological Focus

Organic Electronics and Optoelectronic Devices

Spiro-configured compounds are at the forefront of organic semiconductor research, primarily due to their unique geometry which influences their structural, physical, and electronic properties. tandfonline.com The spiro-linkage can improve the processability and morphological stability of organic materials while retaining their essential electronic characteristics. researchgate.net This makes them highly suitable for various optoelectronic devices.

In the realm of Organic Light-Emitting Diodes (OLEDs), host materials play a pivotal role in the emissive layer, facilitating efficient charge transport and energy transfer to the light-emitting dopants. wikipedia.org The three-dimensional structure of spiro compounds is particularly advantageous as it can prevent intermolecular interactions that often lead to quenching of the excited state and reduced device efficiency. acs.org

While direct studies on 3-Methyl-1,3-diazaspiro[4.4]non-1-en-4-one as an OLED host are not yet prevalent, research on analogous diazaspirocycles has demonstrated their significant potential. For instance, novel diazaspirocycles have been investigated as platforms for efficient phosphorescent OLEDs (PHOLEDs). rsc.org These materials are designed to have high triplet energies, which is a crucial requirement for hosting blue phosphorescent emitters. nih.gov The incorporation of a spiro-center helps to spatially separate electron-donating and electron-accepting fragments within the molecule, a key strategy in designing effective bipolar host materials. tandfonline.com

The general properties desirable for OLED host materials are summarized in the table below. The potential of this compound as a host material would depend on its ability to meet these criteria.

PropertyDesired Characteristic for OLED Host MaterialsRationale
Triplet Energy (T1) High (typically >2.8 eV for blue PHOLEDs)To ensure efficient energy transfer to the phosphorescent emitter and prevent back-energy transfer. nih.gov
Glass Transition Temp (Tg) High (typically >100 °C)To ensure morphological stability and prevent crystallization of the thin film during device operation. researchgate.net
HOMO/LUMO Levels Tunable and matched with adjacent layersTo facilitate efficient injection of holes and electrons from the respective transport layers. wikipedia.org
Solubility Good solubility in common organic solventsTo enable device fabrication through solution-based processing techniques. researchgate.net
Morphological Stability Formation of stable amorphous filmsTo prevent device degradation and ensure long operational lifetimes. researchgate.netacs.org

The application of spiro compounds extends to the development of sensors and components for nanotechnology. Light-responsive spiro-polymers, for example, are being explored for their use in smart surfaces and optical sensors. springernature.com The switching between different isomeric forms of spiro compounds upon external stimuli like light can lead to changes in their optical or electrical properties, which can be harnessed for sensing applications.

Although specific research on this compound in this area is limited, the general principles suggest its potential. The diazaspiro core could be functionalized with specific recognition units to create chemosensors. Furthermore, the rigid spirocyclic framework could serve as a building block for creating well-defined nanostructures.

Advanced Materials Design and Synthesis

The synthesis of spiro heterocyclic compounds is a burgeoning area of research, offering vast structural diversity and functional properties for materials science. researchgate.net The ability to introduce different functional groups onto the spiro scaffold allows for the fine-tuning of the resulting material's properties.

Spiro compounds have been investigated as building blocks for creating novel polymers and liquid crystals. The incorporation of a spiro unit into a polymer backbone can significantly enhance its thermal stability and influence its solubility and morphological characteristics. rsc.org For instance, the synthesis of photoresponsive spiro-polymers has been reported, which have potential applications in photopatterning and optical data storage. springernature.com

In the field of liquid crystals, the non-planar and rigid nature of spiro compounds can be exploited to create materials with unique phase behaviors. tandfonline.comrsc.orgnih.gov While extensive research has been conducted on various spiro systems, the exploration of diazaspiro[4.4]nonane derivatives in liquid crystal design is an emerging area. The introduction of the this compound core into mesogenic structures could lead to the discovery of novel liquid crystalline phases with interesting electro-optical properties.

Research on various spiro compounds has shown that their photophysical and electrical properties can be tuned by modifying the substituents on the spiro rings. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the HOMO and LUMO energy levels, thereby affecting the material's absorption, emission, and charge transport characteristics. The this compound scaffold, with its inherent asymmetry and sites for functionalization, presents a promising platform for developing new materials with tailored optoelectronic properties for a range of applications.

Agrochemical Applications of Spiro Compounds

Heterocyclic compounds play a crucial role in modern agrochemicals, with a significant number of commercial pesticides containing a heterocyclic moiety. nih.gov Spirocyclic compounds, in particular, have emerged as a promising class of agrochemicals due to their diverse biological activities. nih.govnih.gov

While the specific agrochemical profile of this compound is yet to be reported, studies on related diazaspiro and spiro compounds have revealed potent fungicidal, insecticidal, and herbicidal activities.

Derivatives of diazaspiro[4.5]decan-1-one have been synthesized and evaluated as potential chitin (B13524) synthase inhibitors and antifungal agents. nih.govresearchgate.net Several of these compounds exhibited broad-spectrum antifungal activity against various pathogenic fungi, with some showing efficacy comparable to or even exceeding that of commercial fungicides. nih.govresearchgate.net

The insecticidal potential of spiro compounds is also well-documented. Spirocyclic tetronic acid derivatives are a known class of insecticides and acaricides. rsc.org Furthermore, various spiro-heterocyclic derivatives have been synthesized and shown to possess significant insecticidal activity against various pests. nih.gov

The herbicidal activity of spiro compounds is a more recent area of investigation. However, some spiro-based compounds have been patented as herbicides, indicating the potential of this chemical class in weed management. google.comnih.gov

The following table summarizes the reported agrochemical activities of various spiro compounds, which suggests the potential of this compound as a lead structure for the development of new agrochemicals.

Compound ClassTarget Organism/ActivityKey FindingsReference
Diazaspiro[4.5]decan-1-one derivatives Antifungal (various pathogenic fungi)Several compounds showed excellent chitin synthase inhibitory activity and broad-spectrum antifungal effects. nih.govresearchgate.net nih.govresearchgate.net
Spiro-heterocyclic derivatives Insecticidal (Mythimna separata, Nilaparvata lugens)A novel class of spiro-heterocyclic derivatives demonstrated ecofriendly microbicidal and insecticidal activities. tandfonline.com
Spiro pyrimidines Insecticidal (Culex pipiens)A new series of spiro pyrimidine (B1678525) derivatives showed insecticidal toxicity against mosquito larvae. nih.gov
Spirocyclic tetronic acid derivatives Acaricidal/InsecticidalThese compounds exhibited excellent acaricidal activities against spider mite larvae and eggs, and also showed insecticidal properties. rsc.org rsc.org
3-Azaspiro[5.5]undecane-8,10-dione compounds HerbicidalPatented as herbicidal compounds for weed control. google.comnih.gov

Role as Key Synthetic Intermediates for Complex Organic Molecules and Natural Products

While specific research detailing the role of this compound as a synthetic intermediate is not extensively documented, the broader class of spirocyclic diaza-lactams and related spiro-fused lactams are recognized for their utility as versatile building blocks in the synthesis of more complex molecules. The reactivity of the lactam ring, combined with the structural rigidity and three-dimensionality conferred by the spirocyclic core, makes these compounds valuable precursors in organic synthesis.

A prominent example within the diazaspiro[4.4]non-one family is 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one , a key intermediate in the industrial synthesis of Irbesartan, a widely used antihypertensive drug. nih.gov The synthesis of this intermediate typically starts from cyclopentanone (B42830) and proceeds through the formation of 1-aminocyclopentanecarbonitrile, followed by hydrolysis, acylation with valeryl chloride, and subsequent cyclization. nih.gov This multi-step synthesis highlights the importance of the diazaspiro[4.4]non-one core in the construction of complex pharmaceutical agents.

Similarly, the oxaspiro analogue, 4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one (HTPO) , serves as a crucial intermediate for Spiromesifen, a potent insecticide and miticide. researchgate.net The synthesis of HTPO and its subsequent elaboration into the final product underscores the value of spirocyclic lactone and lactam scaffolds in the development of agrochemicals.

The synthetic potential of spiro-fused β-lactams, a related class of compounds, has also been extensively reviewed. researchgate.net These compounds are not only of interest for their potential biological activities but also as synthons for a variety of other molecular architectures. Their strained four-membered ring can be selectively opened to introduce new functional groups, making them valuable for the synthesis of amino acids, alkaloids, and other heterocyclic systems. researchgate.netcore.ac.uk The synthesis of novel spirocyclic and fused β-lactams often involves cycloaddition reactions, radical cyclizations, and transition metal-catalyzed processes, demonstrating the diverse chemical transformations that can be employed to access and modify these scaffolds. core.ac.uk

The following table summarizes key spirocyclic intermediates and their applications, illustrating the potential synthetic utility of compounds like this compound.

Spirocyclic IntermediateApplication
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-oneSynthesis of the antihypertensive drug Irbesartan nih.gov
4-hydroxyl-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one (HTPO)Synthesis of the insecticide and miticide Spiromesifen researchgate.net
Spiro-fused β-lactamsBuilding blocks for amino acids, alkaloids, and other heterocycles researchgate.netcore.ac.uk

Corrosion Inhibition Studies of Related Spirocyclic Diaza-Lactams

A notable study investigated the corrosion inhibition effect of 2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one , the active pharmaceutical ingredient Irbesartan, on carbon steel in 1.0 M HCl. The research found that this compound acts as an effective mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions of corrosion. Its inhibition efficiency was found to increase with concentration, reaching up to 94.02%. The adsorption of the inhibitor molecules on the steel surface was found to follow the Langmuir adsorption isotherm, indicating the formation of a protective monolayer that isolates the metal from the corrosive medium.

The effectiveness of such organic inhibitors is often attributed to the presence of heteroatoms (like nitrogen and oxygen), aromatic rings, and π-bonds in their molecular structure. These features facilitate the adsorption of the inhibitor molecules onto the metal surface. In the case of the studied Irbesartan derivative, the diazaspiro core, along with the tetrazole and biphenyl (B1667301) moieties, provides multiple active centers for adsorption.

Another relevant study on a different nitrogen-containing heterocyclic compound, 3-methyl-1-propargylquinoxalin-2(1H)-one (MPQO) , also showed significant corrosion inhibition for carbon steel in 1.0 M HCl. researchgate.net This compound also acted as a mixed-type inhibitor, with its inhibition efficiency increasing with concentration. researchgate.net The adsorption of MPQO was also found to involve both physisorption and chemisorption processes. researchgate.net

These studies suggest that the 1,3-diazaspiro[4.4]non-1-en-4-one scaffold, with its nitrogen and oxygen atoms, is a promising platform for the design of new corrosion inhibitors. The presence of the methyl group in this compound could further influence its adsorption characteristics and, consequently, its inhibition efficiency.

The table below presents the findings of corrosion inhibition studies on related heterocyclic compounds.

Inhibitor CompoundMetalCorrosive MediumMaximum Inhibition Efficiency (%)Inhibition Type
2-butyl-3-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1,3-diazaspiro[4.4]non-1-en-4-one Carbon Steel1.0 M HCl94.02 Mixed-type
3-methyl-1-propargylquinoxalin-2(1H)-one (MPQO) researchgate.netCarbon Steel1.0 M HClIncreases with concentration researchgate.netMixed-type researchgate.net

Q & A

Basic: What are the established synthetic routes for 3-methyl-1,3-diazaspiro[4.4]non-1-en-4-one, and how can reaction yields be optimized?

The synthesis of spirocyclic compounds like this compound typically involves cyclocondensation or intramolecular cyclization reactions. For example, analogous spiro compounds (e.g., 2-butyl derivatives) are synthesized via multi-step pathways starting with substituted amines and ketones, followed by ring closure under acidic or catalytic conditions . Yield optimization requires careful control of reaction parameters (e.g., temperature, solvent polarity) and purification using column chromatography or recrystallization. For structurally related compounds, yields range from 42% to 76% depending on substituent steric effects and intermediate stability .

Basic: Which spectroscopic methods are critical for characterizing the structure and purity of this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming the spirocyclic scaffold and substituent positions. For example, spiro carbons in similar compounds exhibit distinct chemical shifts (δ ~60–70 ppm in 13C NMR) .
  • Mass Spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns. High-resolution MS is essential for verifying molecular formulas.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 4-one moiety) .
  • Melting Point/Rf Values : Assess purity and consistency with literature data .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

The compound’s hydrochloride salt analogs (e.g., 2-butyl derivatives) are classified under Acute Toxicity Category 4 (H302) and Eye Irritation Category 2 (H319) . Researchers should:

  • Use PPE (gloves, goggles) and work in a fume hood.
  • Avoid inhalation/ingestion; implement spill containment measures.
  • Store in airtight containers at RT, away from oxidizing agents .
  • Refer to Safety Data Sheets (SDS) for emergency procedures .

Advanced: How can reaction mechanisms for spirocyclic compound formation be elucidated using kinetic and isotopic labeling studies?

Mechanistic studies often employ kinetic isotope effects (KIE) and deuterium labeling to track proton transfer steps during cyclization. For example, in related 1,3-diazaspiro systems, intramolecular nucleophilic attack by an amine on a carbonyl group is rate-determining. Computational modeling (DFT) can validate proposed transition states . Isotopic labeling of intermediates (e.g., deuterated amines) helps map reaction pathways and identify bottlenecks .

Advanced: What crystallographic strategies are effective for resolving the 3D structure of this compound?

Single-crystal X-ray diffraction using SHELX software is the gold standard. For spiro compounds, challenges include poor crystal quality due to flexible rings. Techniques to improve diffraction:

  • Co-crystallization with stabilizing agents (e.g., crown ethers).
  • Low-temperature data collection (e.g., 100 K) to reduce thermal motion .
  • Twinning correction and high-resolution data (≤1.0 Å) for accurate refinement .

Advanced: How can computational methods predict the pharmacological relevance of this compound derivatives?

Molecular docking and QSAR modeling are used to assess binding affinity to biological targets. For instance, structurally similar compounds (e.g., Irbesartan) target angiotensin II receptors, validated via in silico screening against PDB structures (e.g., 4YAY) . ADMET prediction tools (e.g., SwissADME) evaluate bioavailability, metabolic stability, and toxicity profiles .

Advanced: How can researchers validate analytical methods for quantifying trace impurities in this compound?

HPLC-UV/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) is recommended. Method validation includes:

  • Linearity (R² ≥0.99) over 50–150% of the target concentration.
  • LOQ/LOD determination (e.g., LOQ ≤0.1% for impurities).
  • Forced degradation studies (acid/base/oxidative stress) to identify degradation products .

Advanced: What strategies address contradictions in spectral data or synthetic yields across studies?

  • Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere).
  • Cross-lab validation : Collaborate to standardize protocols.
  • Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
  • Crystallographic validation : Compare experimental XRD data with computational predictions to confirm structural assignments .

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